

Spectroscopic Profile of Myrcenyl Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Myrcenyl acetate

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Introduction

Myrcenyl acetate (C₁₂H₂₀O₂) is a naturally occurring monoterpene ester found in a variety of essential oils, contributing to their characteristic aromas. As a key component in the fragrance and flavor industries, and with potential applications in pharmaceuticals due to the biological activities of terpenes, a thorough understanding of its chemical structure and properties is crucial. Spectroscopic analysis provides the foundational data for the identification, characterization, and quality control of **myrcenyl acetate**. This guide presents a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **myrcenyl acetate**, complete with detailed experimental protocols and data interpretation.

Molecular Structure

IUPAC Name: (2-methyl-6-methyldeneoct-7-en-2-yl) acetate Molecular Formula: C₁₂H₂₀O₂

Molecular Weight: 196.29 g/mol [1] CAS Number: 1118-39-4[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **myrcenyl acetate**, providing a quantitative basis for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.90	dd	1H	H-7
~5.20	d	1H	H-8a (trans)
~5.05	d	1H	H-8b (cis)
~4.95	s	1H	H-9a
~4.88	s	1H	H-9b
~2.10	m	2H	H-5
~2.00	s	3H	H-12 ($\text{CH}_3\text{-CO}$)
~1.65	m	2H	H-4
~1.45	s	6H	H-1, H-10 (gem-dimethyl)

Note: Predicted chemical shifts based on typical values for similar terpenoid acetates. Actual values may vary depending on the solvent and experimental conditions.

2. ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Carbon Atom
~170.5	C-11 (C=O)
~148.0	C-6
~139.0	C-7
~115.0	C-9
~112.0	C-8
~82.0	C-2
~39.0	C-5
~31.0	C-3
~27.0	C-1, C-10
~23.0	C-4
~22.0	C-12

Note: Predicted chemical shifts based on typical values for similar terpenoid acetates. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
~2970-2920	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1645	Medium	C=C stretch (alkene)
~1240	Strong	C-O stretch (ester)
~990, 910	Medium	=C-H bend (alkene)

Mass Spectrometry (MS)

m/z	Relative Intensity	Proposed Fragment
196	Low	$[M]^+$ (Molecular Ion)
136	High	$[M - CH_3COOH]^+$
121	Medium	$[136 - CH_3]^+$
93	High	$[C_7H_9]^+$ (Tropylum ion rearrangement)
69	Medium	$[C_5H_9]^+$
43	High	$[CH_3CO]^+$ (Acylium ion)

Note: Fragmentation patterns are predicted based on typical ester fragmentation and rearrangements common in terpene structures.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of **myrcenyl acetate** for 1H NMR or 20-50 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a clean, dry vial.
- Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.
- Ensure the solvent height in the NMR tube is approximately 4-5 cm.
- Cap the NMR tube and carefully wipe the outside with a lint-free tissue.

Instrument Parameters (Example for a 400 MHz Spectrometer):

- ^1H NMR:
 - Pulse Program: Standard single pulse (zg30)
 - Number of Scans: 16-32
 - Spectral Width: 16 ppm
 - Acquisition Time: ~2-4 seconds
 - Relaxation Delay: 1-2 seconds
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single pulse (zgpg30)
 - Number of Scans: 1024 or more, depending on concentration
 - Spectral Width: 240 ppm
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy (ATR-FTIR)

Sample Preparation and Analysis:

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the clean, empty crystal.
- Place a single drop of neat **myrcenyl acetate** directly onto the center of the ATR crystal.
- Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

Mass Spectrometry (GC-MS)

Sample Preparation:

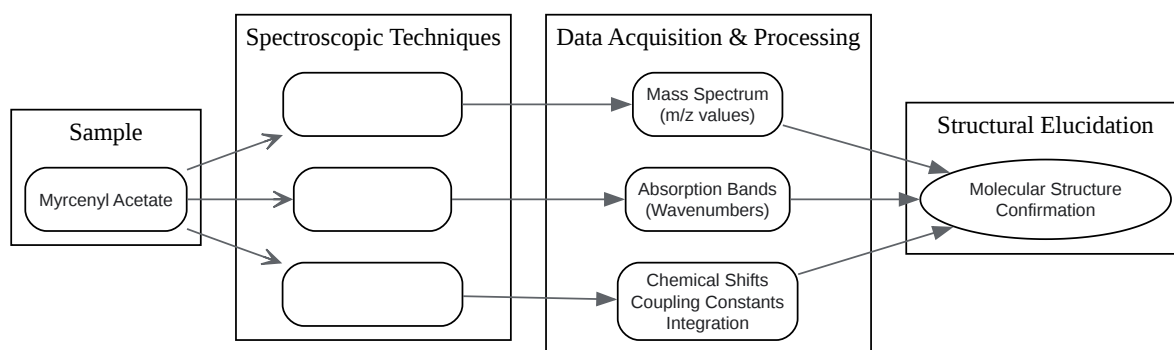
- Prepare a dilute solution of **myrcenyl acetate** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

GC-MS Parameters (Example):

- Gas Chromatograph (GC):
 - Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 μ m film thickness.
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
 - Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
 - Injection Volume: 1 μ L (split or splitless, depending on concentration).
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

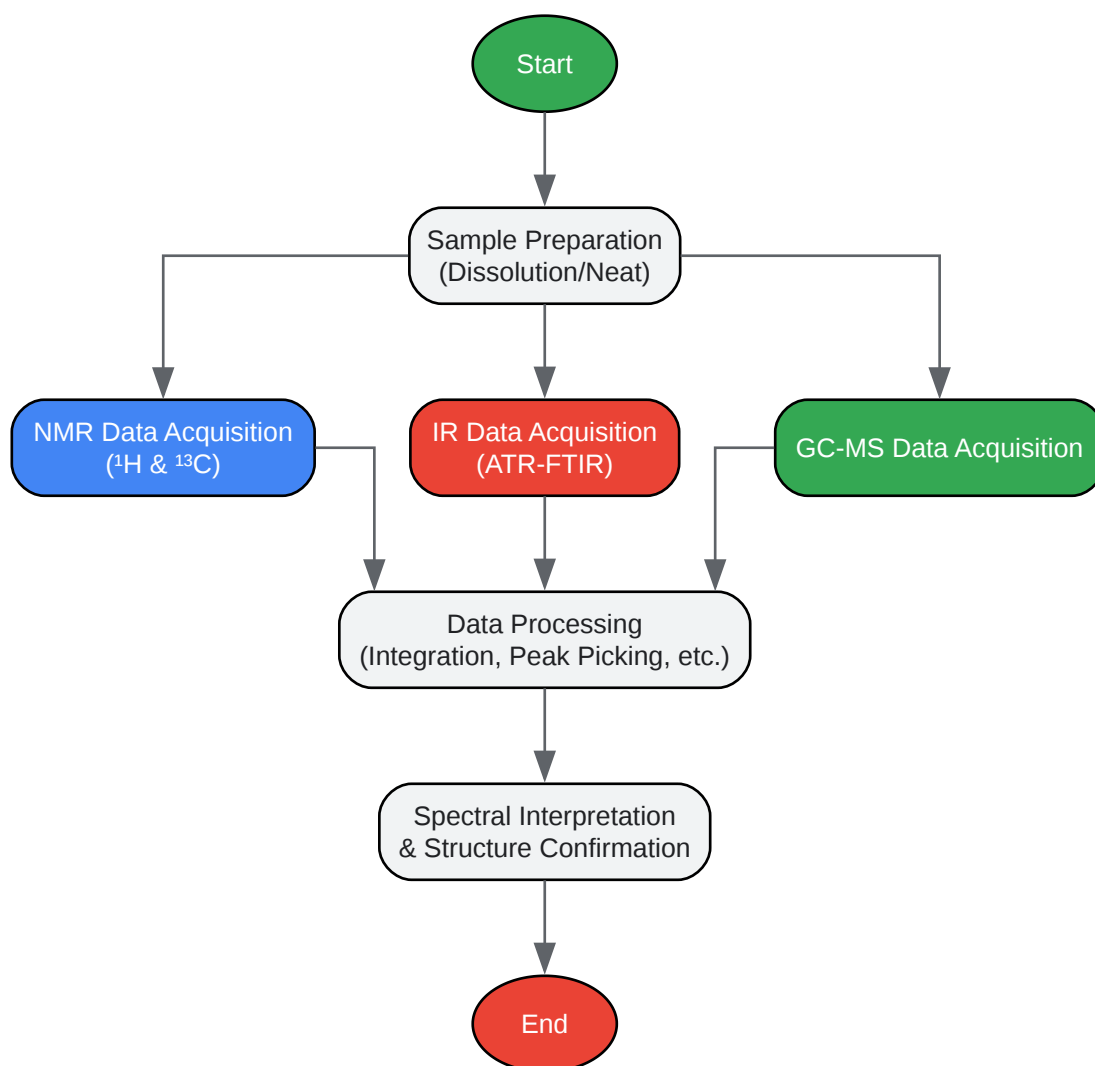
Logical and Experimental Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and a typical experimental workflow for obtaining and interpreting the data.



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Caption: Logical workflow for the spectroscopic analysis of **myrcenyl acetate**.



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Caption: General experimental workflow for spectroscopic characterization.

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References

- 1. Myrcenylacetate | C₁₂H₂₀O₂ | CID 14235 - PubChem [pubchem.ncbi.nlm.nih.gov]

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